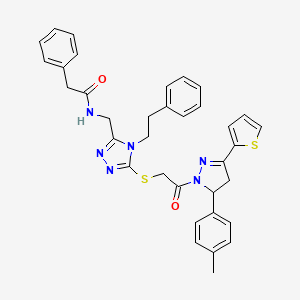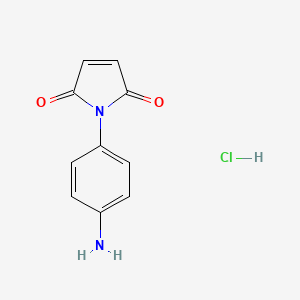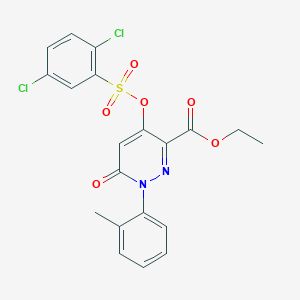![molecular formula C22H26N4O3 B2405032 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887214-74-6](/img/structure/B2405032.png)
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. The compound has shown potential in various areas of research, including medicinal chemistry, drug discovery, and pharmacology. In
Aplicaciones Científicas De Investigación
ACAT Inhibition for Disease Treatment
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, as part of a class of similar compounds, has been researched for its potential in disease treatment. It acts as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This inhibition is relevant for diseases involving ACAT-1 overexpression, suggesting its potential use in treating certain incurable diseases (Shibuya et al., 2018).
Antimicrobial Activities
Studies have explored the antimicrobial properties of compounds similar to this compound. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed effectiveness against pathogenic bacteria and Candida species, indicating potential applications in combating infections (Mokhtari & Pourabdollah, 2013).
Potential in Wake-Promoting Agents
Compounds like 1‐[4‐(3‐piperidin‐1‐yl‐propoxy)‐benzyl]‐piperidine, which share a similar structural framework, have been studied for their wake-promoting actions. These studies reveal that such compounds, acting as histamine H3 receptor antagonists, can influence sleep patterns and may have potential applications in treating sleep disorders (Barbier et al., 2004).
Antitumor Properties
The antitumor activities of similar compounds have also been a focus of research. For instance, N-substituted-2-amino-1,3,4-thiadiazoles, which bear resemblance in their chemical structure, have shown promise in antitumor and antioxidant activities. This suggests the potential of such compounds, including this compound, in cancer treatment (Hamama et al., 2013).
Antioxidant Capabilities
Research into the antioxidant capabilities of benzimidazole derivatives, which share structural features with the compound , suggests potential applications in protecting against oxidative stress. This is particularly relevant in the development of treatments for diseases where oxidative stress plays a significant role (Basta et al., 2017).
Propiedades
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-19-8-7-16(13-20(19)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVZIMNUIAZRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)



![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)




![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)
